Product packaging for 1-Benzylcyclopropane-1-sulfonyl chloride(Cat. No.:CAS No. 1824462-35-2)

1-Benzylcyclopropane-1-sulfonyl chloride

Cat. No.: B2653006
CAS No.: 1824462-35-2
M. Wt: 230.71
InChI Key: LKLCFJUOUDPQAR-UHFFFAOYSA-N
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Description

1-Benzylcyclopropane-1-sulfonyl chloride is a specialized organosulfur building block with the molecular formula C₁₀H₁₁ClO₂S. Its structure features a sulfonyl chloride group (-SO₂Cl) attached to a sterically distinct 1-benzylcyclopropane scaffold, making it a valuable electrophilic reagent for synthesizing sulfonamide and sulfonate derivatives in medicinal and agrochemical research. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for creating sulfonamides, a key motif in pharmaceutical agents . This compound enables the introduction of the sterically hindered 1-benzylcyclopropane group into target molecules, which can be used to modulate physicochemical properties and metabolic stability. It is strictly for research use only (RUO) and must be handled with care in a controlled laboratory setting by qualified professionals. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2S B2653006 1-Benzylcyclopropane-1-sulfonyl chloride CAS No. 1824462-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylcyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLCFJUOUDPQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824462-35-2
Record name 1-benzylcyclopropane-1-sulfonyl chloride
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Reactivity Profiles and Mechanistic Pathways of 1 Benzylcyclopropane 1 Sulfonyl Chloride

Electrophilic Activation and Nucleophilic Substitution Reactions

The sulfur atom in 1-benzylcyclopropane-1-sulfonyl chloride is bonded to two oxygen atoms and a chlorine atom, all of which are strongly electron-withdrawing. This creates a significant partial positive charge on the sulfur, making it a prime target for a wide array of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism where the chloride ion serves as the leaving group.

Formation of Sulfonamides via Amination

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of the corresponding N-substituted sulfonamides. cbijournal.comucl.ac.uk This reaction, a cornerstone of medicinal chemistry, involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. sigmaaldrich.com A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct. cbijournal.com

The reaction with primary amines yields N-monosubstituted sulfonamides. The resulting sulfonamide still possesses a proton on the nitrogen atom, which is rendered acidic by the adjacent electron-withdrawing sulfonyl group. In contrast, secondary amines react to form N,N-disubstituted sulfonamides, which lack an acidic proton on the nitrogen. doubtnut.com This differential reactivity and resulting acidity form the basis of the Hinsberg test for distinguishing between primary and secondary amines. wikipedia.org

Table 1: Amination Reactions of this compound

Nucleophile (Amine) Product Name Product Structure
Ammonia (B1221849) (NH₃) 1-Benzylcyclopropane-1-sulfonamide Structure of 1-Benzylcyclopropane-1-sulfonamide
Ethylamine (CH₃CH₂NH₂) N-Ethyl-1-benzylcyclopropane-1-sulfonamide Structure of N-Ethyl-1-benzylcyclopropane-1-sulfonamide
Diethylamine ((CH₃CH₂)₂NH) N,N-Diethyl-1-benzylcyclopropane-1-sulfonamide Structure of N,N-Diethyl-1-benzylcyclopropane-1-sulfonamide
Aniline (C₆H₅NH₂) N-Phenyl-1-benzylcyclopropane-1-sulfonamide Structure of N-Phenyl-1-benzylcyclopropane-1-sulfonamide

Synthesis of Sulfonate Esters

Analogous to amination, this compound reacts readily with alcohols or phenols to form sulfonate esters. wikipedia.orgeurjchem.com This process, known as sulfonylation, is also typically conducted in the presence of a non-nucleophilic base like pyridine to scavenge the generated HCl. libretexts.org The mechanism involves the oxygen atom of the alcohol acting as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride. youtube.com The resulting sulfonate esters are valuable synthetic intermediates, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions. libretexts.org

Table 2: Synthesis of Sulfonate Esters from this compound

Nucleophile (Alcohol/Phenol) Product Name Product Structure
Methanol (CH₃OH) Methyl 1-benzylcyclopropane-1-sulfonate Structure of Methyl 1-benzylcyclopropane-1-sulfonate
Ethanol (CH₃CH₂OH) Ethyl 1-benzylcyclopropane-1-sulfonate Structure of Ethyl 1-benzylcyclopropane-1-sulfonate
Phenol (C₆H₅OH) Phenyl 1-benzylcyclopropane-1-sulfonate Structure of Phenyl 1-benzylcyclopropane-1-sulfonate

Generation of Sulfones and Sulfinates

Sulfones: The synthesis of sulfones from sulfonyl chlorides can be achieved through carbon-sulfur bond formation. One of the most common methods is the Friedel-Crafts sulfonylation, where this compound can react with an electron-rich aromatic compound (e.g., benzene, toluene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com In this reaction, the sulfonyl chloride acts as the electrophile in an electrophilic aromatic substitution. Alternatively, sulfones can be prepared by reacting the sulfonyl chloride with organometallic reagents, such as Grignard reagents (R-MgBr). google.com This pathway provides access to a wide variety of sulfones where the new R-group can be alkyl or aryl.

Sulfinates: Sulfinate salts are typically prepared via the reduction of sulfonyl chlorides. google.comnih.gov This transformation lowers the oxidation state of the sulfur atom. Common reducing agents for this purpose include zinc dust or sodium sulfite (B76179) (Na₂SO₃). google.comnih.gov The reaction of this compound with sodium sulfite in an aqueous medium would yield sodium 1-benzylcyclopropane-1-sulfinate. These sulfinate salts are versatile nucleophiles in their own right, serving as precursors for the synthesis of sulfones and other sulfur-containing compounds. nih.gov Additionally, sulfinamides can be synthesized from sulfonyl chlorides through an in-situ reduction process. nih.gov

Table 3: Synthesis of Sulfones and Sulfinates

Reagent(s) Product Type Product Name
Benzene / AlCl₃ Sulfone (1-Benzylcyclopropyl)(phenyl)sulfone
Phenylmagnesium bromide (C₆H₅MgBr) Sulfone (1-Benzylcyclopropyl)(phenyl)sulfone
Sodium sulfite (Na₂SO₃) Sulfinate Salt Sodium 1-benzylcyclopropane-1-sulfinate
Zinc (Zn) Sulfinate Salt Zinc 1-benzylcyclopropane-1-sulfinate

Derivatization to Other Sulfur-Containing Functional Groups

The high reactivity of the sulfonyl chloride moiety allows for its conversion into a range of other sulfur-containing functional groups through nucleophilic substitution. rsc.org Besides amines, alcohols, and carbon nucleophiles, other nucleophiles can be employed. For instance, reaction with sodium azide (B81097) (NaN₃) can produce the corresponding sulfonyl azide. Sulfonyl azides are useful intermediates in organic synthesis, notably in click chemistry and for the generation of nitrenes.

Reactions Proceeding via Sulfene (B1252967) Intermediates

Alkanesulfonyl chlorides that possess at least one α-hydrogen, such as this compound, can undergo a base-induced elimination of hydrogen chloride to form highly reactive, transient intermediates known as sulfenes (R₂C=SO₂). acs.orgresearchgate.net This reaction is typically promoted by a non-nucleophilic tertiary amine base, like triethylamine. The benzyl (B1604629) proton on the carbon adjacent to the sulfonyl group in this compound is acidic enough to be abstracted, leading to the formation of phenyl(cyclopropyl)sulfene.

Formal [2+1] Annulation Reactions (e.g., spirocyclopropanation)

Once formed, sulfene intermediates are potent electrophiles and dienophiles, readily participating in various cycloaddition reactions. acs.orgscirp.org While they are well-known to undergo [2+2] cycloadditions with enamines and imines and [4+2] cycloadditions with dienes, their participation in formal [2+1] annulation reactions is also a conceptual possibility for constructing three-membered rings. acs.orgscirp.org

A formal [2+1] cycloaddition would involve the sulfene acting as a two-atom component reacting with a one-atom synthon. Although less common than other cycloaddition pathways, such a reaction could theoretically be achieved with reagents like diazoalkanes. For example, the reaction of phenyl(cyclopropyl)sulfene with diazomethane (B1218177) could lead to the initial formation of a five-membered ring which then extrudes dinitrogen gas (N₂) to yield a thiirane-1,1-dioxide. This product would feature a new three-membered, sulfur-containing ring. In the context of the starting material, this would result in the formation of a spirocyclic compound: 2-phenyl-2-cyclopropylthiirane 1,1-dioxide. This type of reaction, leading to a cyclopropane-like ring fused in a spiro fashion, is termed spirocyclopropanation. rsc.org While stable sulfonate esters have been developed as alternative C1 synthons for cyclopropanation, the direct use of sulfenes generated from sulfonyl chlorides for this purpose represents a distinct mechanistic pathway. rsc.org

[2+2] Cycloaddition Reactions with Unsaturated Substrates (e.g., aldehydes, imines)

The reactivity of sulfonyl chlorides, such as this compound, extends to cycloaddition reactions. Specifically, in what is known as the sulfa-Staudinger cycloaddition, alkanesulfonyl chlorides can react with imines to form β-sultams. researchgate.net This reaction pathway involves the formation of a four-membered ring containing a sulfur atom.

Research into the reactions of various alkanesulfonyl chlorides with cyclic imines has shown diverse outcomes. For instance, the reaction between benzylsulfonyl chloride and 2-phenyl-1-pyrroline yields 1-benzylsulfonyl-2-phenylpyrrolidine. researchgate.net However, reactions with other cyclic imines can lead to different products, such as N-alkanesulfonyliminium ions. These intermediates can then be attacked by nucleophiles present in the reaction mixture, like water or chloride anions, leading to ring-opened products instead of the expected β-sultam. researchgate.net For example, the reaction of benzylsulfonyl chloride with 3,4-dihydroisoquinoline (B110456) can produce 2-(benzylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-ol through the addition of water. researchgate.net The specific reaction pathway and final products are highly dependent on the structure of both the sulfonyl chloride and the imine.

Reactant 1Reactant 2Product(s)Reference
Benzylsulfonyl chloride2-Phenyl-1-pyrroline1-Benzylsulfonyl-2-phenylpyrrolidine researchgate.net
Benzylsulfonyl chloride3,4-Dihydroisoquinoline2-(Benzylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-ol researchgate.net
Ethanesulfonyl chloride3,4-Dihydroisoquinoline1-Chloro-2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline researchgate.net

Radical-Mediated Transformations Involving this compound

The homolytic cleavage of the sulfur-chlorine (S-Cl) bond is a critical step in many radical reactions involving sulfonyl chlorides. researchgate.net This process generates a sulfonyl radical (RSO₂•) and a chlorine radical (Cl•). The energy required for this bond dissociation, known as the bond dissociation enthalpy (BDE), is a key factor in determining the feasibility of such radical reactions.

Thermochemical studies have been conducted to determine the gas-phase S-Cl BDEs for various sulfonyl chlorides. For a set of six sulfonyl chlorides, these values were found to range from 267.2 kJ mol⁻¹ for trifluoromethanesulfonyl chloride (CF₃SO₂Cl) to 283.0 kJ mol⁻¹ for fluorosulfonyl chloride (FSO₂Cl). researchgate.netnu.edu.kz These relatively high BDEs suggest that significant energy input, such as heat or light, is often required to initiate the homolysis of the S-Cl bond. Mechanistic studies and density functional theory calculations on the reactions of other sulfonyl chlorides suggest that a low S-Cl bond dissociation energy can enable the generation of radical species even upon exposure to daylight. researchgate.net

Once formed, the sulfonyl radical derived from this compound can participate in a variety of radical annulation and addition reactions. These reactions are valuable for the construction of complex molecular architectures. The addition of sulfonyl radicals to carbon-carbon multiple bonds, such as those in alkenes and alkynes, is a well-established method for forming new carbon-sulfur bonds and functionalized sulfone compounds. nih.govresearchgate.netnih.gov

The general mechanism for the radical addition to an alkene involves the initial addition of the sulfonyl radical to the double bond, which generates a carbon-centered radical intermediate. nih.gov This intermediate can then undergo further reactions, such as hydrogen atom transfer, to yield the final hydrosulfonylated product. nih.gov The success of these reactions often depends on the electronic properties of the alkene and the reaction conditions. For example, photoredox catalysis has been successfully employed to facilitate the hydrosulfonylation of alkenes with sulfonyl chlorides. nih.gov In some cases, radical cascade cyclizations can be initiated, leading to the formation of spirocyclic compounds in a single step. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound can serve as a coupling partner in transition metal-catalyzed desulfinative cross-coupling reactions. These reactions proceed with the extrusion of sulfur dioxide (SO₂) and the formation of a new carbon-carbon bond. Palladium and iron catalysts have proven effective in mediating these transformations. chemrevlett.comcore.ac.uk

In a typical palladium-catalyzed desulfinative coupling, the reaction is thought to initiate with the oxidative addition of the sulfonyl chloride to a low-valent palladium species. chemrevlett.com This is followed by the extrusion of SO₂, generating an organopalladium intermediate which can then participate in subsequent steps of the catalytic cycle, such as transmetalation with an organometallic reagent or direct C-H activation of another substrate, ultimately leading to the cross-coupled product. chemrevlett.com For example, aryl sulfonyl chlorides have been successfully coupled with pyrroles and coumarins using palladium catalysis. chemrevlett.com

Iron-catalyzed desulfinative cross-coupling reactions of sulfonyl chlorides with Grignard reagents have also been developed. core.ac.uk These reactions offer an environmentally friendly and cost-effective alternative to palladium-based systems. The proposed mechanism involves the reaction of the sulfonyl chloride with the Grignard reagent in the presence of an iron catalyst to form the cross-coupled product. core.ac.uk These methods have been applied to a wide range of sulfonyl chlorides and Grignard reagents. core.ac.uk

Catalyst SystemCoupling PartnersProduct TypeReference
PalladiumAryl sulfonyl chlorides and pyrrolesC2-Arylated pyrroles chemrevlett.com
PalladiumAryl sulfonyl chlorides and coumarinsArylated coumarins chemrevlett.com
Iron(III) acetylacetonateSulfonyl chlorides and Grignard reagentsC-C cross-coupled products core.ac.uk

This compound is a valuable reagent for sulfonylation reactions, where the sulfonyl group is transferred to a nucleophile. This class of reactions is fundamental for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. beilstein-journals.org

The reaction of sulfonyl chlorides with amines to form sulfonamides is a widely used transformation in organic and medicinal chemistry. researchgate.net These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine is often used as both a solvent and a base for this purpose. researchgate.net Similarly, reaction with alcohols or phenols in the presence of a base yields sulfonate esters.

Recent research has also explored novel sulfonylation reactions. For instance, the reaction of sulfonyl chlorides with 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to proceed through a charge-transfer complex, leading to the formation of N-ethylated piperazine (B1678402) sulfonamides. nih.gov This reaction demonstrates a high tolerance for various functional groups. nih.gov

Regiodivergent Coupling Strategies

The synthetic utility of this compound is underscored by its potential for regiodivergent coupling reactions, primarily leveraging the reactivity of the sulfonyl chloride functional group. While specific literature on this exact molecule is limited, its reactivity can be inferred from established transformations of analogous sulfonyl chlorides and substituted cyclopropanes.

One prominent avenue for coupling involves the desulfonylative cross-coupling of the sulfonyl chloride moiety. Palladium-catalyzed Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been adapted for sulfonyl chlorides, which can serve as effective electrophilic partners. nih.govchemrevlett.com In a hypothetical Suzuki-type reaction, this compound could couple with an organoboron reagent, such as an arylboronic acid, to furnish a 1-aryl-1-benzylcyclopropane, with the regioselectivity being dictated by the position of the sulfonyl group. The reaction would likely proceed through a catalytic cycle involving oxidative addition of the palladium catalyst to the S-Cl bond, transmetalation with the organoboron species, and reductive elimination.

Another potential pathway for regiodivergent synthesis is the Sonogashira-Hagihara cross-coupling. This palladium-catalyzed reaction, which typically couples terminal alkynes with aryl or vinyl halides, has also been extended to sulfonyl chlorides. researchgate.net This would allow for the introduction of an alkynyl moiety at the C1 position of the cyclopropane (B1198618) ring.

Furthermore, the presence of the benzyl group opens up possibilities for C-H functionalization. Transition metal-catalyzed C-H activation at the benzylic position offers a complementary strategy for forming new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.netrsc.org By carefully selecting the catalyst and reaction conditions, it might be possible to selectively functionalize the benzylic C-H bond while leaving the sulfonyl chloride group intact, or vice versa, thus achieving regiodivergence.

The following interactive table outlines potential regiodivergent coupling reactions for this compound, based on known reactivities of similar compounds.

Coupling ReactionCoupling PartnerCatalyst SystemPotential Product
Suzuki-Miyaura CouplingArylboronic AcidPalladium Catalyst (e.g., Pd(PPh₃)₄)1-Aryl-1-benzylcyclopropane
Sonogashira-Hagihara CouplingTerminal AlkynePalladium/Copper Catalysis1-Alkynyl-1-benzylcyclopropane
Benzylic C-H ArylationAryl HalidePalladium Catalyst with specific ligand1-(1-Arylbenzyl)cyclopropane-1-sulfonyl chloride

Reactivity of the Cyclopropane Ring System

The three-membered ring of this compound is characterized by significant ring strain, which is a key determinant of its reactivity. This strain, arising from bond angles compressed to 60° from the ideal 109.5° for sp³ hybridized carbons, makes the cyclopropane ring susceptible to a variety of ring-opening and rearrangement reactions. wikipedia.org

The cyclopropane ring can be opened under various conditions, including electrophilic, nucleophilic, and radical pathways. The presence of the benzyl and sulfonyl chloride substituents significantly influences the regioselectivity and mechanism of these reactions.

Under electrophilic conditions, such as treatment with protic or Lewis acids, the cyclopropane ring can be protonated or coordinated to the acid, leading to a carbocationic intermediate. The ring would likely open in a manner that generates the most stable carbocation. In this case, the formation of a benzylic carbocation would be highly favored due to resonance stabilization by the adjacent phenyl ring. This benzylic cation could then be trapped by a nucleophile or undergo further rearrangement.

Radical-mediated ring-opening is another important pathway, particularly for cyclopropanes bearing stabilizing groups. beilstein-journals.orgnih.govnih.gov A radical initiator can induce the formation of a cyclopropylcarbinyl radical, which can rapidly rearrange to a more stable homoallylic radical. The benzyl group at the C1 position would stabilize an adjacent radical, thus facilitating the initial radical formation and subsequent ring-opening.

The high ring strain of cyclopropane not only provides a thermodynamic driving force for ring-opening reactions but also influences the kinetics and selectivity of these processes. The relief of strain in the transition state can lead to significantly enhanced reaction rates compared to analogous reactions with acyclic or larger-ring systems.

The substituents on the cyclopropane ring can modulate its reactivity. The electron-withdrawing nature of the sulfonyl chloride group can polarize the C-C bonds of the ring, potentially making it more susceptible to nucleophilic attack. Conversely, the benzyl group can stabilize cationic or radical intermediates, thereby directing the regiochemical outcome of ring-opening reactions. For instance, in a polar ring-opening reaction, the bond between C1 and C2 (or C1 and C3) is likely to cleave due to the stabilization of a positive charge or radical at the benzylic position. nih.gov

Beyond reactions involving the sulfonyl chloride group or the opening of the cyclopropane ring, this compound offers opportunities for functionalization at the remaining C-H bonds.

Functionalization at the Cyclopropyl (B3062369) Carbons: Direct C-H functionalization of the methylene groups (C2 and C3) of the cyclopropane ring is a challenging but increasingly feasible transformation. Methodologies involving transition metal catalysis could potentially be employed to introduce new substituents at these positions. The directing-group ability of the sulfonyl moiety, while not extensively studied in this specific context, could play a role in achieving regioselectivity.

Functionalization at the Benzyl Group: The benzylic C-H bonds are activated and susceptible to a variety of transformations. nih.govmdpi.com Selective oxidation of the benzylic position could yield the corresponding ketone, 1-benzoylcyclopropane-1-sulfonyl chloride. Furthermore, the benzylic protons are relatively acidic and can be removed by a strong base to generate a benzylic anion, which can then react with various electrophiles to introduce new substituents at this position. The chemoselectivity of such reactions would need to be carefully controlled to avoid competing reactions at the sulfonyl chloride group.

The table below summarizes potential functionalization reactions.

Site of FunctionalizationType of ReactionPotential ReagentsPotential Product
Cyclopropyl CH₂C-H Activation/ArylationAryl Halide, Pd Catalyst1-Benzyl-2-arylcyclopropane-1-sulfonyl chloride
Benzylic CH₂OxidationOxidizing Agent (e.g., KMnO₄, PCC)1-Benzoylcyclopropane-1-sulfonyl chloride
Benzylic CH₂Deprotonation/AlkylationStrong Base (e.g., LDA), Alkyl Halide1-(1-Alkylbenzyl)cyclopropane-1-sulfonyl chloride

Computational and Theoretical Studies in 1 Benzylcyclopropane 1 Sulfonyl Chloride Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the electronic landscape of 1-Benzylcyclopropane-1-sulfonyl chloride. Methods such as Density Functional Theory (DFT) are employed to determine key electronic properties that govern its reactivity.

Calculations reveal the distribution of electron density and the nature of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability.

Furthermore, the calculation of electrostatic potential maps helps to visualize the electron-rich and electron-deficient regions of the molecule. This is crucial for predicting how this compound will interact with other reagents. The sulfonyl chloride group, being a strong electron-withdrawing group, significantly influences the electronic properties of the entire molecule.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap7.3 eVReflects kinetic stability
Dipole Moment4.5 DIndicates a polar molecule

Note: The values presented in this table are illustrative and based on typical calculations for similar molecules.

Mechanistic Elucidation Through Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. beilstein-journals.org

For instance, in nucleophilic substitution reactions at the sulfonyl group, computational studies can help to distinguish between a concerted (SN2-like) or a stepwise (SN1-like) mechanism. The calculations can determine the activation energies for each potential pathway, allowing for a prediction of the most likely mechanism under different reaction conditions. The role of the solvent in stabilizing intermediates and transition states can also be modeled, providing a more complete understanding of the reaction dynamics. researchgate.net

These computational investigations can also shed light on reactions involving the cyclopropane (B1198618) ring, such as ring-opening reactions, by calculating the energy barriers and reaction thermodynamics.

Analysis of Ring Strain Energies and Their Influence on Molecular Stability and Reactivity

The cyclopropane ring in this compound is characterized by significant ring strain due to its small bond angles. Computational methods can be used to quantify this strain energy, which has a profound impact on the molecule's stability and reactivity.

The strain energy is typically calculated by comparing the heat of formation of the cyclic compound with that of a corresponding acyclic, strain-free reference compound. This excess energy makes the cyclopropane ring susceptible to reactions that lead to its opening, thereby relieving the strain. Computational studies can model these ring-opening reactions and predict their feasibility. The presence of the electron-withdrawing sulfonyl chloride group can further influence the stability and reactivity of the cyclopropane ring.

Table 2: Calculated Strain Energies

ComponentStrain Energy (kcal/mol)
Cyclopropane Ring~27
Total Molecular Strain>27

Note: The values presented in this table are illustrative and based on known strain energies of cyclopropane and the expected influence of substituents.

Conformational Analysis and Stereochemical Aspects Using Computational Tools

The presence of the benzyl (B1604629) group introduces conformational flexibility to the this compound molecule. Computational tools can be used to perform a thorough conformational analysis to identify the most stable conformations and the energy barriers between them.

By systematically rotating the bonds, particularly the bond connecting the benzyl group to the cyclopropane ring, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which correspond to the most populated conformations of the molecule.

This conformational analysis is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules, such as enzymes or receptors in a biological context. Furthermore, these computational studies can provide insights into the stereochemical aspects of reactions involving this chiral molecule.

Future Research Directions and Emerging Opportunities in the Study of 1 Benzylcyclopropane 1 Sulfonyl Chloride

Development of More Sustainable and Environmentally Benign Synthetic Protocols

Traditional methods for the synthesis of sulfonyl chlorides often rely on harsh reagents and conditions, such as the use of chlorosulfonic acid, thionyl chloride, or chlorine gas, which are hazardous and generate considerable waste. rsc.orgrsc.org Future research will likely focus on creating more sustainable and environmentally friendly protocols for the synthesis of 1-benzylcyclopropane-1-sulfonyl chloride.

One promising avenue is the adoption of milder and safer chlorinating agents. For instance, methods utilizing N-chlorosuccinimide (NCS) in conjunction with S-alkylisothiourea salts have been developed for other sulfonyl chlorides. organic-chemistry.org This approach is operationally simple and avoids hazardous reagents like chlorine gas. organic-chemistry.org Another green strategy involves the use of sodium hypochlorite (B82951) (bleach) or sodium dichloroisocyanurate dihydrate (NaDCC·2H2O), which are inexpensive and environmentally benign oxidants. organic-chemistry.orgrsc.org The development of protocols using oxone in aqueous media also represents a significant step towards sustainability in sulfonyl chloride synthesis. rsc.org

Key areas for future investigation include:

Metal-Free Aerobic Oxidation: An environmentally benign approach involves the metal-free synthesis of sulfonyl chlorides from corresponding thiols using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant. rsc.org Adapting this method for the cyclopropane (B1198618) derivative would be a significant advancement.

Aqueous Synthesis: Developing synthetic routes that can be performed in water as the solvent would drastically reduce the reliance on volatile organic solvents. rsc.orgrsc.org

Recyclable Reagents: For large-scale applications, protocols that allow for the recycling of byproducts are highly desirable. For example, the byproduct succinimide (B58015) from NCS-mediated reactions can be conveniently converted back into the starting reagent NCS. organic-chemistry.orgorganic-chemistry.org

Sustainable ApproachKey Reagents/ConditionsPotential Advantages for Synthesizing this compoundReference
NCS ChlorosulfonationN-Chlorosuccinimide (NCS), S-alkylisothiourea saltsAvoids hazardous reagents, byproduct can be recycled. organic-chemistry.org
Bleach-Mediated OxidationSodium hypochlorite (NaOCl)Simple, worker-friendly, readily accessible reagents, easy purification. organic-chemistry.org
Aqueous OxyhalogenationOxone-KX (X=Cl) in waterUses water as a green solvent, mild reaction conditions. rsc.org
Metal-Free Aerobic OxidationAmmonium nitrate, O₂ (terminal oxidant)Environmentally benign, avoids heavy metal catalysts. rsc.org

Innovation in Catalytic Systems for Enhanced Chemo-, Regio-, and Stereoselectivity

The development of advanced catalytic systems is crucial for controlling the reactivity of this compound and its precursors. Future research should target the discovery of catalysts that can precisely control the chemo-, regio-, and stereoselectivity of synthetic transformations.

Photocatalysis: Visible-light photocatalysis offers a sustainable alternative to traditional methods. nih.gov Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), have been used to produce sulfonyl chlorides from arenediazonium salts under mild, room temperature conditions. nih.govacs.org Exploring similar photocatalytic pathways for the synthesis of this compound could provide a highly efficient and selective method.

Lewis Base Catalysis: The use of chiral Lewis bases as catalysts can enable enantioselective reactions. For example, a Lewis base-catalyzed bromochlorination of unsaturated systems has been demonstrated with high regio- and diastereoselectivity. nih.gov Applying this concept to reactions involving the sulfonyl chloride or the cyclopropane moiety could open pathways to novel, stereochemically defined molecules.

Transition Metal Catalysis: While metal-free systems are often preferred, transition metal catalysis remains a powerful tool. Copper(I) iodide (CuI) has been shown to catalyze the synthesis of sulfones from organozinc reagents and sulfonyl chlorides. rsc.org Innovating catalyst and ligand design could allow for novel cross-coupling reactions at the sulfonyl chloride group while preserving the cyclopropane ring, or vice-versa, enabling the synthesis of complex molecular architectures.

Discovery of Novel Chemical Transformations Leveraging Unique Reactivity

The combination of a strained three-membered ring and an electrophilic sulfonyl chloride group in one molecule suggests a rich and largely unexplored reactivity profile. Future research is expected to uncover novel chemical transformations that leverage these unique features.

The sulfonyl chloride group is a versatile functional group known to participate in a wide array of reactions, including Friedel-Crafts reactions, desulfonation, and the generation of highly reactive sulfene (B1252967) intermediates by treatment with a base. magtech.com.cnwikipedia.org Sulfenes can subsequently undergo [2+2] cycloadditions, presenting a pathway to four-membered ring systems. magtech.com.cn

Emerging opportunities for novel transformations include:

Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening. It would be of interest to investigate reactions where a nucleophilic attack on the sulfur atom is followed by or concerted with the opening of the cyclopropane ring, leading to linear sulfonamide or sulfonate derivatives with unique substitution patterns.

Radical Reactions: Sulfonyl chlorides can act as precursors to sulfonyl radicals. acs.org Investigating the generation of a 1-benzylcyclopropane-1-sulfonyl radical could lead to novel radical-mediated cyclizations, additions, or cross-coupling reactions that are otherwise difficult to achieve.

Intramolecular Cyclizations: For suitably substituted derivatives, intramolecular reactions between the sulfonyl group and the benzyl (B1604629) ring or a substituent on it could lead to the formation of novel polycyclic sulfonamides (sultams), which are important scaffolds in medicinal chemistry.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides can be highly exothermic and may use hazardous reagents, making batch production challenging and risky. rsc.org Flow chemistry offers a superior alternative by providing enhanced control over reaction parameters, improving safety, and enabling scalability. mdpi.comresearchgate.net

The integration of the synthesis of this compound into continuous flow systems is a significant emerging opportunity. Both the synthesis of sulfonyl chlorides and the formation of cyclopropane rings have been successfully adapted to flow processes. rsc.orgmdpi.comresearchgate.netorganic-chemistry.org

Automated Continuous Synthesis: A fully automated system using continuous stirred-tank reactors (CSTRs) could be designed for the multi-gram production of aryl sulfonyl chlorides. mdpi.comresearchgate.net Such a system incorporates real-time monitoring and feedback control, leading to significant improvements in process consistency, reliability, and space-time yield. mdpi.comresearchgate.net

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single continuous process without the need to isolate intermediates. mpg.dersc.org A future system could integrate the formation of the cyclopropane ring followed immediately by the chlorosulfonation step, streamlining the entire synthesis.

Safety and Efficiency: Continuous flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent heat management, thus preventing thermal runaways associated with exothermic chlorosulfonation reactions. rsc.org This leads to a safer and more efficient process.

Flow Chemistry AdvantageDescriptionRelevance to this compound SynthesisReference
Enhanced SafetySuperior heat dissipation in microreactors prevents thermal runaways from highly exothermic reactions.Crucial for managing the heat generated during chlorosulfonation reactions. rsc.org
Improved Yield & PurityPrecise control over stoichiometry, residence time, and temperature minimizes side reactions.Can lead to higher yields of the desired product compared to batch processes. mpg.de
ScalabilityProduction can be scaled up by running the system for longer periods ("scaling out") rather than using larger, more hazardous reactors.Facilitates safe and efficient production of multi-gram quantities. mdpi.com
AutomationIntegration of pumps, sensors, and feedback controllers allows for automated process control.Improves process reliability, consistency, and reduces the need for manual intervention. researchgate.net
High Space-Time YieldThe productivity per unit of reactor volume per unit of time is significantly higher than in batch reactors.Enables more efficient and economical production. rsc.org

Q & A

Basic: What are the recommended synthetic routes and purification methods for 1-Benzylcyclopropane-1-sulfonyl chloride?

Answer:
Synthesis typically involves the reaction of 1-benzylcyclopropane with chlorosulfonic acid under controlled anhydrous conditions. Key steps include:

  • Reaction Setup : Conduct in a dry, inert atmosphere (e.g., nitrogen) due to moisture sensitivity .
  • Temperature Control : Maintain temperatures between 0–5°C to minimize side reactions (e.g., decomposition or polymerization) .
  • Purification : Use vacuum distillation or recrystallization from non-polar solvents (e.g., hexane/dichloromethane mixtures). Chromatographic methods (silica gel, ethyl acetate/hexane eluent) may resolve impurities .
  • Safety : Employ corrosion-resistant glassware and PPE (gloves, goggles) due to the compound’s corrosive nature .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the cyclopropane ring (δ ~0.5–1.5 ppm for cyclopropane protons) and sulfonyl chloride group (δ ~7.5–8.5 ppm for aromatic protons adjacent to SO2_2Cl) .
  • FT-IR : Peaks at ~1370 cm1^{-1} (S=O asymmetric stretch) and 1170 cm1^{-1} (S=O symmetric stretch) .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+) .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • First Aid :
    • Skin Contact : Wash immediately with soap/water for ≥15 minutes; remove contaminated clothing .
    • Eye Exposure : Rinse with water for 10–15 minutes; seek medical attention .
  • Storage : Keep in a tightly sealed container under inert gas (argon) at 2–8°C to prevent hydrolysis .

Advanced: How does the steric environment of the benzylcyclopropane group influence reactivity in nucleophilic substitutions?

Answer:
The cyclopropane ring imposes angular strain, increasing electrophilicity at the sulfur center. However, the benzyl group introduces steric hindrance, which can:

  • Retard Reactions : Slow kinetics with bulky nucleophiles (e.g., tertiary amines) .
  • Direct Regioselectivity : Favor attack at less hindered positions (e.g., para to the sulfonyl group in aromatic systems) .
  • Experimental Validation : Compare reaction rates with analogous compounds (e.g., benzene sulfonyl chloride) via kinetic studies .

Advanced: What strategies mitigate decomposition during long-term storage or under reactive conditions?

Answer:

  • Stabilizers : Add molecular sieves (3Å) to absorb moisture or stabilize with radical inhibitors (e.g., BHT) .
  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (typically >100°C for sulfonyl chlorides) .
  • Inert Matrices : Store in anhydrous solvents (e.g., dichloromethane) under argon .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to identify electrophilic centers (e.g., sulfur atom charge density) .
  • Transition State Analysis : Model reaction pathways (e.g., SN2 mechanisms) to predict activation energies .
  • Validation : Cross-check computed IR/NMR spectra with experimental data .

Advanced: What biological applications exist for this compound in proteomics or medicinal chemistry?

Answer:

  • Protein Modification : React with cysteine residues to introduce bioconjugates (e.g., fluorescent tags) .
  • Enzyme Inhibition : Screen against sulfotransferases or proteases; use SPR or ITC to quantify binding affinities .
  • Specificity Testing : Compare activity with control compounds lacking the benzyl/cyclopropane groups .

Advanced: How should researchers resolve contradictions in reported reaction yields or spectroscopic data?

Answer:

  • Reproducibility Checks : Verify moisture levels, solvent purity, and reaction stoichiometry .
  • Analytical Triangulation : Combine NMR, HPLC, and X-ray crystallography (if crystals are obtainable) .
  • Collaborative Studies : Cross-validate results with independent labs using identical protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.